molecular formula C17H13N3O5S B12372331 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide

4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide

Katalognummer: B12372331
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: HNFWDDIYRDZZLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Eigenschaften

Molekularformel

C17H13N3O5S

Molekulargewicht

371.4 g/mol

IUPAC-Name

4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide

InChI

InChI=1S/C17H13N3O5S/c1-10(21)15-9-11-8-13(4-7-16(11)25-17(15)22)20-19-12-2-5-14(6-3-12)26(18,23)24/h2-9H,1H3,(H2,18,23,24)

InChI-Schlüssel

HNFWDDIYRDZZLV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)N)OC1=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide typically involves the diazotization of an aromatic amine followed by coupling with a chromone derivative. The general synthetic route can be summarized as follows:

    Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a chromone derivative under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction of the azo group can yield the corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, alkoxides).

Major Products

    Oxidation: Sulfonic acids, quinones.

    Reduction: Aromatic amines.

    Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating infections and other diseases.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.

Vergleich Mit ähnlichen Verbindungen

4-[(3-acetyl-2-oxochromen-6-yl)diazenyl]benzenesulfonamide can be compared with other azo compounds and sulfonamides:

    Azo Compounds: Similar to other azo compounds, it exhibits vibrant color properties and can be used in dye production. its unique chromone moiety may confer additional biological activity.

    Sulfonamides: Like other sulfonamides, it has potential antimicrobial properties. Its unique structure may offer advantages in terms of specificity and potency.

List of Similar Compounds

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.